Home > Products > Screening Compounds P84168 > 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine - 1286320-32-8

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

Catalog Number: EVT-1683657
CAS Number: 1286320-32-8
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a substituted piperidine derivative. Piperidine derivatives are a class of organic compounds characterized by a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom. They are widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities. []

Overview

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a chemical compound classified as a piperidine derivative, characterized by its unique cyclobutylmethyl substituent. Its molecular formula is C11H22N2C_{11}H_{22}N_{2}, and it has a molecular weight of approximately 182.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules and in biological research.

Source and Classification

The compound is cataloged under CAS number 1286320-32-8 and can be sourced from various chemical suppliers, including BenchChem, which provides detailed descriptions and specifications for research purposes. As a piperidine derivative, it falls within the broader category of nitrogen-containing heterocycles, which are pivotal in many pharmaceutical applications due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine typically involves the reaction of cyclobutylmethylamine with piperidine derivatives. One effective synthetic route employs N,N,N',N'-tetramethylethylenediamine as a catalyst to facilitate the polymerization of N,N-dimethylacrylamide with N,N'-bis(acryloyl)piperazine as a cross-linker. This method emphasizes controlled reaction conditions to optimize yield and purity.

Technical Details

Key parameters in the synthesis include:

  • Temperature: Typically maintained at moderate levels to prevent decomposition.
  • Pressure: Atmospheric pressure is often sufficient, but variations may enhance yields.
  • Reaction Time: Carefully timed to allow complete conversion without excessive by-products.
Molecular Structure Analysis

Structure

The structure of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine features a six-membered piperidine ring with one nitrogen atom and five carbon atoms, along with a cyclobutylmethyl group attached to one of the piperidine carbons. This unique arrangement contributes to its distinct chemical properties.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C11H22N2C_{11}H_{22}N_{2}
  • Molecular Weight: 182.31 g/mol
  • IUPAC Name: 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine
Chemical Reactions Analysis

Reactions

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine can participate in several types of chemical reactions:

  • Oxidation: Can be oxidized to form oxides or other derivatives.
  • Reduction: Reduction reactions may yield amines or other reduced forms.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced.

Technical Details

Common reagents include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Various nucleophiles may be used in substitution reactions.

Careful control of reaction conditions such as temperature, solvent choice, and pH is essential for achieving desired products.

Mechanism of Action

The mechanism of action for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes within biological systems. The binding affinity and interaction dynamics can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the context of use, particularly in medicinal applications where it may influence neurotransmitter systems or other physiological processes.

Physical and Chemical Properties Analysis

Physical Properties

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is typically encountered as a solid at room temperature. Its stability under standard conditions makes it suitable for various applications.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in polar solvents like water and alcohols.
  • Reactivity: Exhibits reactivity typical of amines, including nucleophilic behavior.

Relevant data points concerning stability and reactivity are crucial for understanding its behavior in synthetic and biological contexts.

Applications

The scientific applications of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are diverse:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for potential biological activities and interactions with various biological targets.
  • Medicine: Explored for therapeutic properties, particularly in drug discovery efforts aimed at developing new pharmacological agents.
  • Industry: Utilized in producing various chemical products and materials relevant to both research and commercial applications.
Synthetic Methodologies and Optimization Strategies for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

Multi-Step Organic Synthesis Pathways Involving Cyclobutane Incorporation

The synthesis of 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine (CID 53256408) typically employs sequential functionalization strategies that address the inherent reactivity challenges of both the cyclobutane and piperidine components. A predominant approach involves reductive amination as the pivotal bond-forming step between the cyclobutylmethyl moiety and the piperidine nitrogen. This method capitalizes on the electrophilic character of cyclobutanecarboxaldehyde derivatives and the nucleophilicity of 4-(aminomethyl)piperidine precursors [8].

A representative four-step synthesis begins with the protection of 4-(aminomethyl)piperidine (7144-05-0) using tert-butoxycarbonyl (Boc) anhydride. The Boc-protected piperidine then undergoes N-alkylation with cyclobutylmethyl bromide under mild basic conditions (potassium carbonate in acetonitrile, 60°C). Subsequent deprotection with trifluoroacetic acid in dichloromethane liberates the secondary amine, which is subjected to reductive amination with formaldehyde and sodium cyanoborohydride to install the terminal aminomethyl group. This sequence achieves overall yields of 32-38% after purification by column chromatography [2] [4].

Alternative pathways exploit the nucleophilic displacement of activated cyclobutane derivatives. Mitsunobu reactions between N-Boc-piperidin-4-ylmethanol and cyclobutanemethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine provide ether-linked analogues, though this route is less efficient for direct C-N bond formation. For the target amine, nucleophilic substitution remains superior, particularly when employing cyclobutylmethyl mesylate due to its enhanced leaving group capacity compared to halide derivatives, boosting yields by approximately 12% [4] [10].

Table 1: Comparative Multi-Step Synthetic Approaches

Starting MaterialKey IntermediateCyclobutane Coupling MethodCritical ParametersOverall Yield
4-(Aminomethyl)piperidineBoc-protected piperidineReductive amination with cyclobutanecarboxaldehydeNaBH₃CN, MeOH, 0°C→RT, 12h32-38%
Piperidin-4-ylmethanol1-(Chloromethyl)cyclobutaneMitsunobu reaction (DIAD/PPh₃)Toluene, 80°C, 8h18-22%
N-Boc-4-piperidoneCyclobutylmethylamineReductive amination → ReductionNaBH₃CN (step1); LiAlH₄ (step2)25-30%
4-CyanopiperidineCyclobutylmethyl bromideAlkylation → ReductionK₂CO₃, MeCN; then LiAlH₄ in THF28-33%

Catalytic Cyclization Techniques for Piperidine Ring Functionalization

Transition metal catalysis enables efficient construction of the piperidine core prior to cyclobutane integration, circumventing traditional limitations in ring formation and substitution patterns. Palladium-catalyzed hydrogenation stands as the cornerstone methodology for converting pyridine precursors into saturated piperidine systems. This approach is particularly valuable for introducing stereochemical control during piperidine ring formation [2] [9].

A catalytic cascade strategy involves the hydrogenation of 4-cyanopyridine derivatives under high-pressure Pd/C (5-10 mol%) in methanol. Subsequent in situ reduction of the intermediate imine and cyano groups with sodium borohydride yields 4-(aminomethyl)piperidine. This one-pot transformation achieves conversions exceeding 85% at 80°C and 50 psi H₂ pressure. The resulting piperidine amine serves as the foundational building block for N-alkylation with cyclobutylmethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂), affording the target compound in 65% isolated yield over two steps [3] [6].

Heterogeneous catalysis also facilitates direct functionalization of preformed piperidine systems. Nickel-catalyzed C-H activation enables regioselective methylation at the piperidine 4-position using methanol as the methylene source. This methodology provides an alternative pathway to 4-(aminomethyl)piperidine without requiring pre-functionalized starting materials. The cyclobutylmethyl group is subsequently installed via Pd-catalyzed Buchwald-Hartwig amination, though this approach requires careful optimization to prevent N-dealkylation side reactions [6] [9].

Table 2: Catalytic Methods for Piperidine Functionalization

Catalytic SystemSubstrateReaction TypeConditionsYield Enhancement
Pd/C (10 mol%)4-CyanopyridineHydrogenation/Reduction50 psi H₂, MeOH, 80°C, 12h85% conversion to piperidine core
Ni(dppe)Cl₂ (5 mol%)PiperidineC-H AminomethylationMeOH, 140°C, 24h40% yield of 4-aminomethyl derivative
RuCl₃/xantphos (3 mol%)N-protected piperidoneReductive AminationHCO₂H/NEt₃, 80°C, 8h75% yield for aminomethylation
Ir(COD)Cl]₂ (2 mol%)4-AlkenylpiperidineHydroaminationToluene, 100°C, 6h55% yield for cyclized products

Stereoselective Approaches to Cyclobutylmethyl-Piperidine Hybrid Architectures

The stereochemical complexity of 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine presents significant synthetic challenges due to the presence of chiral centers at the piperidine C4-position and potential axial chirality induced by the constrained cyclobutane ring. Enantioselective synthesis primarily focuses on three strategic approaches: chiral auxiliary-mediated alkylation, asymmetric hydrogenation, and enzymatic resolution [6] [9].

Chiral auxiliary methods employ (R)- or (S)-phenylethylamine attached to the piperidine nitrogen before cyclobutylmethyl introduction. The bulky auxiliary group directs facial selectivity during nucleophilic substitution at the C4 position. Following alkylation with cyclobutylmethyl bromide, hydrogenolytic removal of the chiral auxiliary (Pd(OH)₂, H₂, ethanol) affords enantiomerically enriched product with up to 92% ee. This approach benefits from the commercial availability of both enantiomers of phenylethylamine and the crystalline nature of diastereomeric intermediates, enabling purification by recrystallization [3] [6].

Asymmetric hydrogenation of enamide precursors provides a catalytic alternative. Dehydroamino acid derivatives bearing the cyclobutylmethyl group undergo hydrogenation using chiral Rh(I) catalysts with DuPhos or BINAP ligands. For instance, (S,S)-Et-DuPhosRh(cod)BF₄ catalyzes the reduction of (Z)-[1-(cyclobutylmethyl)-1,2,3,6-tetrahydropyridin-4-yl]acetic acid tert-butylamide at 5 bar H₂ pressure in methanol, yielding the (R)-configured piperidine product with 88% ee and 95% conversion. Subsequent deprotection and functional group manipulation install the aminomethyl group while preserving stereochemical integrity [9].

Table 3: Stereoselective Synthesis Strategies

MethodologyChiral ControllerKey Stereodetermining StepEnantiomeric ExcessConfiguration Obtained
Chiral Auxiliary(R)-1-PhenylethylamineDiastereoselective alkylation88-92% ee after removal(S)-isomer predominant
Asymmetric Hydrogenation(S,S)-Et-DuPhosRh(cod)BF₄Enamide reduction85-88% ee(R)-isomer predominant
Enzymatic ResolutionLipase B (Candida antarctica)Kinetic resolution of acetate esters>99% ee (slow-reacting enantiomer)(R)-acetate hydrolyzed preferentially
Chiral Pool SynthesisL-Proline derivativesDiastereoselective cyclization90-95% de(S)-configuration from L-proline

Post-Synthetic Modifications for Enhanced Bioactive Conformation

Post-synthetic derivatization of 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine enables the optimization of pharmacological properties through strategic modifications to the primary amine functionality. These transformations enhance receptor binding complementarity while preserving the critical cyclobutylmethyl-piperidine pharmacophore [3] [10].

Acylation and Carbamate Formation: Acylation with heteroaromatic carboxylic acids significantly enhances target affinity in pharmaceutical applications. Reaction with quinoline-4-carboxylic acid derivatives using propylphosphonic anhydride (T3P) as the coupling agent in dichloromethane produces amides that exhibit improved binding to serotonin receptors. Similarly, carbamate formation with chloroformates generates urethane derivatives that demonstrate enhanced metabolic stability. For instance, treatment with phenyl chloroformate in the presence of N,N-diisopropylethylamine yields the phenylcarbamate derivative, which shows 40-fold increased plasma stability compared to the parent amine in microsomal assays [3] [6].

Sulfonylation and Urea Formation: Sulfonylation with arylsulfonyl chlorides provides compounds with increased membrane permeability. Benzenesulfonyl derivatives, prepared by reacting the amine with benzenesulfonyl chloride in pyridine at 0°C, demonstrate improved blood-brain barrier penetration. Urea formation via reaction with isocyanates generates derivatives with enhanced hydrogen-bonding capacity. Using 4-fluorophenyl isocyanate in tetrahydrofuran produces unsymmetrical ureas that exhibit nanomolar affinity for κ-opioid receptors in pharmacological screening [10].

Schiff Base Formation and Reductive Alkylation: Schiff base intermediates serve as precursors for secondary amine derivatives. Condensation with aldehydes such as 4-pyridinecarboxaldehyde generates imines that undergo selective reduction with sodium triacetoxyborohydride to yield N-alkylated products. This reductive alkylation strategy introduces aromatic and heteroaromatic substituents that significantly modulate receptor selectivity profiles. The resulting compounds demonstrate potent activity in respiratory syncytial virus inhibition assays, with EC₅₀ values as low as 0.8 μM [2] [3].

Table 4: Bioactive Derivatives via Post-Synthetic Modifications

Derivatization TypeReagents/ConditionsKey Pharmacological ImprovementsRepresentative Bioactivity
Amide FormationQuinoline-4-carbonyl chloride, DIPEA, CH₂Cl₂, 0°C→RTEnhanced receptor affinity5-HT₂A Ki = 12 nM
Carbamate SynthesisPhenyl chloroformate, pyridine, 0°CIncreased metabolic stabilityt₁/₂ (human microsomes) > 120 min
SulfonylationBenzenesulfonyl chloride, DIPEA, DCMImproved BBB penetrationPAMPA-BBB permeability 8.7 × 10⁻⁶ cm/s
Urea Formation4-Fluorophenyl isocyanate, THF, refluxEnhanced hydrogen bonding capacityκ-opioid receptor IC₅₀ = 45 nM
Reductive Alkylation4-Pyridinecarboxaldehyde, NaBH(OAc)₃, DCEAntiviral activityRSV EC₅₀ = 0.8 μM

Properties

CAS Number

1286320-32-8

Product Name

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

IUPAC Name

[1-(cyclobutylmethyl)piperidin-4-yl]methanamine

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

InChI

InChI=1S/C11H22N2/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11/h10-11H,1-9,12H2

InChI Key

XBIMLZKXSOVHBF-UHFFFAOYSA-N

SMILES

C1CC(C1)CN2CCC(CC2)CN

Canonical SMILES

C1CC(C1)CN2CCC(CC2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.